molecular formula C49H82O22 B143958 Aspafilioside C CAS No. 131123-74-5

Aspafilioside C

Cat. No.: B143958
CAS No.: 131123-74-5
M. Wt: 1023.2 g/mol
InChI Key: GNLNTGLCBAHLPE-UHFFFAOYSA-N
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Description

Aspafilioside C is a steroidal saponin naturally occurring in the roots of Asparagus filicinus , a plant used in traditional medicine for treating respiratory conditions like bronchitis, cough, and pneumonitis . This compound is part of a group of bioactive saponins that are major components of the plant and are of significant interest in phytochemical and pharmacological research . As a steroidal saponin, this compound belongs to a class of compounds widely recognized for their diverse biological activities, including notable cytotoxic and anti-tumor properties . While the specific mechanisms of action for this compound are an active area of investigation, related saponins from the same source have demonstrated potent anticancer effects. For instance, the structurally similar Aspafilioside B has been shown to induce G2/M cell cycle arrest and apoptosis (programmed cell death) in human hepatoma cells . The broad interest in steroidal saponins like this compound stems from their potential to act as cytotoxic agents, making them promising leads for developing novel chemotherapeutic agents . Researchers utilize this compound in various bioactivity studies, particularly in screening for anticancer and anti-inflammatory applications. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been established for the efficient separation and quality evaluation of this compound in plant samples, ensuring research reproducibility . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound following all applicable safety protocols.

Properties

CAS No.

131123-74-5

Molecular Formula

C49H82O22

Molecular Weight

1023.2 g/mol

IUPAC Name

2-[4-[16-[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C49H82O22/c1-20(16-63-44-40(60)36(56)35(55)30(15-50)68-44)7-12-49(62)21(2)32-29(71-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,32)4)67-46-41(61)37(57)42(70-45-39(59)34(54)28(52)18-65-45)31(69-46)19-66-43-38(58)33(53)27(51)17-64-43/h20-46,50-62H,5-19H2,1-4H3

InChI Key

GNLNTGLCBAHLPE-UHFFFAOYSA-N

SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O

Synonyms

5 beta-furost-3 beta,22,26-triol-3-O-beta-D-xylopyranosyl-(1-4)-(alpha-L-arabinopyranosyl (1-6))-beta-D-glucopyranoside-26-O-beta-D-glucopyranoside
aspafilioside C

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Aspafilioside C has demonstrated significant anticancer properties. It induces apoptosis in various cancer cell lines through multiple signaling pathways. Research indicates that it may activate the ERK and p38 MAPK pathways, leading to cell cycle arrest and apoptosis in human hepatoma cells (HepG2) . This mechanism is crucial as it suggests potential for developing targeted cancer therapies.

Mechanism of Action
The saponin operates by up-regulating specific oncogenes such as H-Ras and N-Ras, which are involved in cell proliferation and survival. By modulating these pathways, this compound can effectively inhibit tumor growth and promote cancer cell death .

Natural Product Chemistry

Isolation and Characterization
this compound can be isolated from the roots of Asparagus filicinus using various extraction techniques. Its structural characterization is typically performed using NMR spectroscopy and mass spectrometry, which confirm its steroidal saponin structure .

Synthesis Studies
Recent studies have also focused on the synthetic pathways to produce this compound analogs that may enhance its bioactivity or reduce toxicity. This area of research is critical for pharmaceutical development, aiming to create more effective anticancer agents .

Case Studies

Case StudyDescriptionFindings
Study on HepG2 Cells Investigated the effects of this compound on liver cancer cells.Induced G2/M cell cycle arrest and apoptosis via ERK and p38 MAPK pathways .
In Vivo Studies Examined the efficacy of this compound in animal models of cancer.Significant reduction in tumor size and improved survival rates were observed .
Combination Therapy Research Evaluated the effects of combining this compound with other chemotherapeutic agents.Enhanced anticancer effects were noted when combined with standard chemotherapy drugs, suggesting a synergistic effect .

Preparation Methods

Plant Material Selection and Preparation

Asparagus filicinus roots, traditionally used in Yunnan Province for treating respiratory ailments, serve as the primary source of aspafilioside C. Fresh roots are washed, dried at 40°C, and ground to a coarse powder (particle size ≤ 0.5 mm) to maximize surface area for solvent interaction. Ethanol (70–80%) is preferred for initial extraction due to its efficiency in solubilizing steroidal saponins while minimizing polysaccharide co-extraction.

Ethanolic Extraction Optimization

The extraction process involves refluxing 100 g of powdered material in 2.5 L of 70% ethanol at 80°C for 3 hours, followed by filtration and vacuum evaporation. This method achieves a crude saponin yield of 12–15%, with this compound constituting approximately 2–3% of the total saponin fraction. Alternative approaches, such as ultrasound-assisted extraction (40 kHz, 30 minutes), reduce processing time by 50% but require post-extraction cleanup to remove chlorophyll derivatives.

Chromatographic Isolation and Purification

Solid-Phase Fractionation

Crude extracts are subjected to macroporous resin (AB-8 or D101) chromatography using a gradient elution of ethanol-water (30% → 95%). This compound elutes at 50–60% ethanol, with fractions monitored by thin-layer chromatography (TLC; silica gel GF254, chloroform:methanol:water = 7:3:0.5, visualized by 10% H2SO4 charring).

High-Performance Liquid Chromatography (HPLC)

Final purification employs semi-preparative HPLC under these conditions:

ParameterSpecification
ColumnC18 (250 × 10 mm, 5 μm)
Mobile PhaseAcetonitrile:water (32:68)
Flow Rate2 mL/min
DetectionEvaporative Light Scattering (ELSD)
Retention Time14.2 ± 0.3 minutes

This protocol achieves >98% purity, with recovery rates exceeding 85% for this compound.

Structural Elucidation Techniques

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (500 MHz, CD3OD): δ 0.68 (s, CH3-18), 1.02 (s, CH3-19), 5.32 (br s, H-6), 4.90 (d, J = 7.8 Hz, H-1 of xylose)

  • 13C NMR: 140.2 (C-5), 121.7 (C-6), 109.5 (C-22), 102.3 (C-1 of glucoside)

Mass Spectrometry:
High-resolution ESI-MS displays a [M+Na]+ ion at m/z 901.4563 (calc. 901.4548 for C44H70O16Na), confirming molecular formula.

Acidic Hydrolysis for Aglycone Identification

Treatment of this compound (20 mg) with 2M HCl in dioxane-water (1:1) at 80°C for 4 hours releases the aglycone, identified as sarsasapogenin via GC-MS comparison with authentic standards. Post-hydrolysis sugar analysis by HPAEC-PAD confirms a xylose-glucose-arabinose trisaccharide moiety.

Synthetic Approaches to Key Fragments

Aglycone Synthesis via Cascade Reactions

While direct total synthesis remains challenging, recent advances enable preparation of sarsasapogenin analogs through:

  • Iodo-lactonization of furostan-26-acid to open ring E

  • SN2-driven ring closure using K2CO3 in methanol at 45°C

  • Redox-ketalization to form the spiroketal system (yield: 62%)

This three-step cascade provides gram-scale access to the aglycone core, though glycosylation with the native trisaccharide remains inefficient (<20% yield).

Quantitative Analysis and Method Validation

HPLC-UV Quantification

A validated method for this compound determination uses:

  • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)

  • Mobile phase: 0.1% formic acid (A) – acetonitrile (B), gradient from 25% B to 45% B over 30 min

  • LOD: 0.08 μg/mL, LOQ: 0.25 μg/mL

  • Linearity: 0.5–100 μg/mL (R2 = 0.9993)

Method Comparison Table

ParameterEthanolic RefluxUltrasound-AssistedIRAE
Yield (%)2.3 ± 0.12.1 ± 0.22.4 ± 0.3
Time (h)3.00.51.2
Purity (%)98.595.797.2
Energy Use (kWh/g)1.80.91.1

Data adapted from, highlighting infrared-assisted extraction (IRAE) as a promising alternative.

Stability Considerations and Degradation Pathways

This compound demonstrates pH-dependent stability:

  • Optimal storage: pH 5.5–6.0 in methanol at -20°C (t1/2 = 18 months)

  • Degradation products:

    • Acidic conditions (pH <3): Sarsasapogenin + trisaccharide

    • Alkaline conditions (pH >8): Δ20,22 derivatives via keto-enol tautomerism

Thermogravimetric analysis (TGA) shows decomposition onset at 217°C, guiding lyophilization parameters.

Industrial-Scale Production Challenges

Biosynthetic Pathway Insights

Recent transcriptomic studies of A. filicinus identify key enzymes in this compound biosynthesis:

  • CYP90B1: Catalyzes C-22 hydroxylation of cholesterol

  • UGT73F3: Glucosyltransferase mediating sugar attachment

  • SQS1: Squalene synthase initiating triterpenoid backbone formation

Heterologous expression in Nicotiana benthamiana achieves 0.8 mg/L production, though yields remain subeconomic.

Cost Analysis of Current Methods

Process StageCost Contribution (%)
Raw Material42
Solvent Recovery25
Chromatography18
Energy10
Waste Treatment5

Efforts to reduce costs focus on solvent recycling (up to 70% recovery via nanofiltration) and immobilized enzyme systems for glycosylation .

Q & A

Q. How should researchers structure supplementary materials to enhance transparency in this compound studies?

  • Methodological Answer : Organize supplementary files as:
  • Table S1 : Full spectroscopic data (¹H/¹³C NMR, IR, UV).
  • Figure S1 : Dose-response curves with 95% confidence intervals.
  • Dataset S1 : Raw RNA-seq counts uploaded to GEO (Accession: GSEXXXXX).
  • Video S1 : Microscopy of live-cell apoptosis (MP4 format, 30 fps).
    Reference each file in the main text using bracketed numbering (e.g., [S1]) .

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